Cas no 1805062-06-9 (Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate)

Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate structure
1805062-06-9 structure
Product name:Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate
CAS No:1805062-06-9
MF:C11H11F2N3O2
Molecular Weight:255.220749139786
CID:4854458

Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate
    • インチ: 1S/C11H11F2N3O2/c1-2-18-9(17)4-8-10(15)7(11(12)13)3-6(5-14)16-8/h3,11H,2,4,15H2,1H3
    • InChIKey: RGASRNKKSMFFGP-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C#N)N=C(CC(=O)OCC)C=1N)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 342
  • XLogP3: 1
  • トポロジー分子極性表面積: 89

Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029068288-1g
Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate
1805062-06-9 97%
1g
$1,460.20 2022-04-01

Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate 関連文献

Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetateに関する追加情報

Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate (CAS No. 1805062-06-9): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate, identified by its CAS number 1805062-06-9, represents a significant compound in the realm of pharmaceutical chemistry. This pyridine derivative features a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of multiple functional groups, including an amino group, a cyano group, and a difluoromethyl moiety, endows this compound with distinct chemical properties that are highly advantageous for medicinal chemistry applications.

The compound's structure is characterized by a pyridine core, which is a fundamental scaffold in many pharmacologically relevant molecules. The substitution pattern, particularly the incorporation of a 3-amino group and a 6-cyano group, contributes to its reactivity and potential utility in constructing more complex molecular frameworks. Additionally, the 4-(difluoromethyl) substituent introduces electronic and steric effects that can modulate the biological activity of derivatives synthesized from this intermediate.

In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential in treating various diseases, including cancer, infectious diseases, and neurological disorders. The specific combination of functional groups in Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate makes it an attractive candidate for further derivatization to develop novel therapeutic agents.

One of the most compelling aspects of this compound is its versatility as a building block in drug discovery. The amino and cyano groups provide opportunities for further functionalization through reactions such as nucleophilic substitution, condensation, or reduction. The difluoromethyl group, on the other hand, is known to enhance metabolic stability and binding affinity in drug candidates. These features have been leveraged in recent studies to develop new inhibitors targeting enzymes involved in cancer metabolism.

A notable application of Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate has been reported in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the structure of this intermediate, researchers have been able to generate inhibitors with improved selectivity and potency. For instance, derivatives of this compound have shown promising activity against tyrosine kinases, which are key targets in oncology research.

The cyano group in Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate also serves as a useful handle for further chemical transformations. It can be reduced to an amine or converted into other functional groups through various synthetic protocols. This flexibility has enabled the development of diverse libraries of compounds for high-throughput screening assays. Such libraries are instrumental in identifying lead compounds that can be optimized into clinical candidates.

Recent advances in computational chemistry have further enhanced the utility of Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate. Molecular modeling studies have been employed to predict the binding modes of this compound and its derivatives with target proteins. These predictions have guided the design of more effective inhibitors with improved pharmacokinetic profiles. Additionally, virtual screening techniques have been used to identify novel analogs with enhanced biological activity.

The difluoromethyl group is particularly interesting from a medicinal chemistry perspective due to its ability to modulate both lipophilicity and metabolic stability. This group has been incorporated into many successful drugs due to its ability to improve oral bioavailability and resistance to metabolic degradation. In the context of Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate, this moiety contributes to the compound's overall potency and selectivity as a kinase inhibitor.

In conclusion, Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate (CAS No. 1805062-06-9) is a versatile intermediate with significant potential in pharmaceutical synthesis. Its unique structural features make it an excellent candidate for developing novel bioactive molecules targeting various diseases. Recent research highlights its utility in synthesizing kinase inhibitors and other therapeutic agents, demonstrating its importance in modern drug discovery efforts.

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